molecular formula C18H27N3 B6635112 3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine

3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine

Cat. No. B6635112
M. Wt: 285.4 g/mol
InChI Key: IRMGVINBLJLPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazolamine family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine is not well understood. However, it is believed to act as a chelating agent for metal ions. The compound can form stable complexes with metal ions, which can then be used for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is reported to have low toxicity and is not expected to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine in lab experiments is its high yield during synthesis. The compound is also stable and can be stored for long periods without degradation. However, one of the limitations is the lack of understanding of its mechanism of action, which limits its potential applications.

Future Directions

There are several future directions for the study of 3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine. One area of research is the synthesis of new metal complexes using this compound as a ligand. Another area of research is the study of its potential applications in catalysis, drug delivery, and material science. Additionally, further studies are needed to understand its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of 3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine has been reported in the literature using different methods. One such method involves the reaction of 3-ethyl-1-methyl-1H-pyrazol-4-amine with 1-bromohexane in the presence of potassium carbonate. Another method involves the reaction of 3-ethyl-1-methyl-1H-pyrazol-4-amine with 1-bromo-1-phenylhexane in the presence of sodium hydride. The yield of the compound obtained using these methods is reported to be high.

Scientific Research Applications

3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine has been studied extensively for its potential applications in various fields. One of the primary research areas is its use as a ligand for metal complexes. The compound has been used to synthesize metal complexes with different transition metals such as copper, nickel, and cobalt. These complexes have been studied for their catalytic activity in various reactions.

properties

IUPAC Name

3-ethyl-1-methyl-N-(1-phenylhexyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3/c1-4-6-8-13-17(15-11-9-7-10-12-15)19-18-14-21(3)20-16(18)5-2/h7,9-12,14,17,19H,4-6,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMGVINBLJLPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)NC2=CN(N=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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